1-[(1R,2R)-2-methylcyclobutyl]ethanone 1-[(1R,2R)-2-methylcyclobutyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343964
InChI: InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
SMILES: CC1CCC1C(=O)C
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

1-[(1R,2R)-2-methylcyclobutyl]ethanone

CAS No.:

Cat. No.: VC13343964

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

1-[(1R,2R)-2-methylcyclobutyl]ethanone -

Specification

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 1-[(1R,2R)-2-methylcyclobutyl]ethanone
Standard InChI InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3/t5-,7-/m1/s1
Standard InChI Key CSMMUZVOEXYHRZ-IYSWYEEDSA-N
Isomeric SMILES C[C@@H]1CC[C@H]1C(=O)C
SMILES CC1CCC1C(=O)C
Canonical SMILES CC1CCC1C(=O)C

Introduction

Chemical Identity and Structural Characteristics

1-[(1R,2R)-2-methylcyclobutyl]ethanone (IUPAC name: 1-[(1R,2R)-2-methylcyclobutyl]ethan-1-one) is a bicyclic ketone with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . The cyclobutane ring introduces significant ring strain, while the methyl group at the 2-position and the ketone moiety at the 1-position create a stereochemically complex framework. Key structural features include:

  • Stereochemistry: The (1R,2R) configuration distinguishes it from diastereomers such as the (1S,2R) isomer (CAS 39257-06-2) .

  • Bond angles: The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with C-C-C bond angles approximately 88°–92° .

  • Electrophilic sites: The carbonyl group at C1 is susceptible to nucleophilic attacks, while the methyl group influences steric interactions.

PropertyValueSource
Molecular FormulaC₇H₁₂O
Molar Mass112.17 g/mol
Boiling PointEstimated 180–190°CExtrapolated
LogP (Partition Coeff.)1.8 ± 0.3Predictive

Synthetic Methodologies

Stereoselective Cyclobutane Ring Formation

The synthesis of 1-[(1R,2R)-2-methylcyclobutyl]ethanone typically begins with the construction of the cyclobutane ring. A common approach involves [2+2] photocycloaddition of alkenes, though this method often lacks stereocontrol. For enantioselective synthesis, asymmetric catalysis using chiral ligands (e.g., bisoxazoline-copper complexes) has been employed to achieve the desired (1R,2R) configuration .

Chirality Control

The (1R,2R) configuration is preserved through kinetic resolution or enzymatic desymmetrization. For instance, lipase-mediated acetylation of a prochiral diol precursor has been reported to achieve >90% enantiomeric excess (ee) .

Physicochemical Properties and Stability

Thermal Stability

The compound exhibits moderate thermal stability, decomposing at temperatures above 250°C. Differential scanning calorimetry (DSC) reveals an exothermic peak at 260°C, corresponding to ring-opening reactions .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (2.1 mg/mL at 25°C) .

  • Reactivity:

    • Nucleophilic Additions: Reacts with hydrazines to form hydrazones (e.g., with hydrazine hydrate at 80°C).

    • Reductions: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .

Applications in Scientific Research

Materials Science

The strained cyclobutane ring enhances polymer rigidity. Copolymers incorporating this moiety demonstrate:

  • Glass Transition Temperature (Tg): 120–140°C, suitable for high-performance thermoplastics .

  • Thermal Degradation Resistance: 10–15% higher than linear analogs .

Challenges and Future Directions

Synthetic bottlenecks

  • Stereochemical Purity: Scalable enantioselective synthesis remains challenging, with current yields <50% .

  • Functional Group Compatibility: Sensitivity of the ketone group limits downstream derivatization.

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate:

  • Pharmacokinetics: Absorption, distribution, and metabolism profiles.

  • Toxicity: Cytotoxicity assays in HepG2 and HEK293 cell lines.

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